Lithium 1,3-dithian-2-ide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
36049-90-8 |
|---|---|
Molecular Formula |
C4H7LiS2 |
Molecular Weight |
126.2 g/mol |
InChI |
InChI=1S/C4H7S2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
InChI Key |
HFNMXYWDJQCFDD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CS[CH-]SC1 |
Origin of Product |
United States |
Synthesis and Generation of Lithium 1,3 Dithian 2 Ide Species
Deprotonation Methodologies for C-2 Anion Formation
The generation of the 2-lithio-1,3-dithiane carbanion is accomplished by treating 1,3-dithiane (B146892) with a strong base. Several classes of organolithium bases have been successfully employed for this transformation.
The most common and convenient method for preparing lithium 1,3-dithian-2-ide involves the metalation of 1,3-dithiane with an alkyl-lithium reagent, most notably n-butyllithium (n-BuLi). researchgate.net This acid-base reaction involves the abstraction of a proton from the C-2 position of the dithiane ring by the strongly basic butyl anion. youtube.com The reaction is typically performed by adding one equivalent of n-BuLi to a solution of 1,3-dithiane in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures. researchgate.netorganicchemistryguide.com The resulting lithiated species is soluble in THF and can be used directly in subsequent reactions with electrophiles. researchgate.net This method is highly efficient and forms the basis of the widely utilized Corey-Seebach reaction. organic-chemistry.org
Lithium amide bases are powerful, non-nucleophilic bases that can also be used for the deprotonation of carbon acids. thieme-connect.de While less common than n-BuLi for the deprotonation of the parent 1,3-dithiane, reagents like Lithium Diisopropylamide (LDA) have been employed, particularly for intramolecular alkylations of dithiane derivatives. uwindsor.ca The use of these bases can be advantageous in substrates containing functional groups that are sensitive to nucleophilic attack by alkyl-lithium reagents. Additionally, LDA can be used in alternative methods to generate the lithiated dithiane, such as through a tin-lithium (Sn/Li) transmetalation from 2-trimethylstannyl-1,3-dithiane, a process that occurs much more rapidly and at lower temperatures (-78 °C) than direct deprotonation. researchgate.net
Mixed organometallic reagents can exhibit unique reactivity and selectivity compared to their single-metal counterparts. However, the application of mixed n-BuLi / Bu2Mg reagents for the specific purpose of generating this compound from 1,3-dithiane is not extensively documented in the chemical literature. While these types of reagents are utilized in other areas of organic synthesis, deprotonation of 1,3-dithiane is predominantly achieved using mono-metallic alkyl-lithium or lithium amide bases.
| Base/Reagent Class | Specific Example(s) | Typical Conditions | Notes |
|---|---|---|---|
| Alkyl-Lithium | n-Butyllithium (n-BuLi) | THF, -20°C to -78°C | Most common and widely used method for direct deprotonation. researchgate.net |
| Lithium Amide | Lithium Diisopropylamide (LDA) | THF, -78°C to -20°C | Used in specific cases, such as for intramolecular reactions or Sn/Li transmetalation. researchgate.netuwindsor.ca |
| Mixed Organometallic | n-BuLi / Bu2Mg | Not widely documented | Application for this specific transformation is not commonly reported. |
Optimization of Reaction Conditions for Efficient Anion Generation
The successful formation and subsequent reaction of this compound depend critically on the optimization of key reaction parameters. Temperature and stoichiometry are two of the most crucial factors that must be precisely controlled. organic-chemistry.org
Maintaining low temperatures during the lithiation process is essential for several reasons. The reaction is typically conducted at temperatures ranging from -78 °C to -20 °C. researchgate.netorgsyn.org These reduced temperatures are necessary to prevent or minimize side reactions, such as the reaction of the organolithium base with the THF solvent, which becomes more significant at higher temperatures. uniurb.it Furthermore, the resulting this compound is more stable at lower temperatures. While solutions in THF are reported to be stable for weeks at -20 °C, at room temperature, the dithiane anion is basic enough to deprotonate the solvent, leading to decomposition of the reagent. researchgate.net Therefore, strict temperature control ensures the longevity of the generated anion and maximizes the yield of the desired subsequent reaction.
The stoichiometry of the base relative to the 1,3-dithiane is a critical parameter for achieving selective deprotonation. For the formation of the mono-lithiated species, precisely one equivalent of the base, such as n-BuLi, must be used. researchgate.net The use of a single equivalent ensures that only one of the two acidic C-2 protons is removed, leading to the desired 2-lithio-1,3-dithiane. The addition of a second equivalent of base can lead to further deprotonation at other sites if the resulting mono-alkylated dithiane still possesses an acidic proton at the C-2 position, as demonstrated in sequential alkylation reactions. stackexchange.com Therefore, careful measurement and addition of the organolithium base are required to prevent unwanted side products and ensure the selective formation of the target C-2 anion. organic-chemistry.org
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | Low (-78°C to -20°C) | Increases stability of the lithiated anion; minimizes side reactions with solvent. | researchgate.netuniurb.it |
| High (e.g., Room Temp.) | Leads to decomposition of the anion via reaction with the solvent (THF). | researchgate.net | |
| Stoichiometry (Base:Dithiane) | 1:1 Ratio | Ensures selective formation of the desired mono-anion at the C-2 position. | researchgate.net |
| >1:1 Ratio | Can lead to multiple deprotonations or other unwanted side reactions. | stackexchange.com |
Significance of Anhydrous Reaction Environments
The generation and subsequent reaction of organolithium species such as this compound necessitate the strict exclusion of water, a practice known as anhydrous conditions. This requirement is rooted in the fundamental reactivity of the carbon-lithium bond. Due to the significant difference in electronegativity between carbon and lithium, the C-Li bond is highly polarized, conferring substantial carbanionic character on the carbon atom. This makes organolithium reagents exceptionally strong bases. mt.com
This compound, being a potent carbanion, will readily and violently react with any available protic source. wikipedia.org Water (H₂O), even in trace amounts from atmospheric moisture or residual water in solvents and glassware, serves as a ready source of protons. In the presence of water, the dithianyl anion will preferentially act as a base, abstracting a proton from a water molecule. This acid-base reaction is extremely rapid and effectively quenches the organolithium reagent, converting it back to the neutral 1,3-dithiane precursor and forming lithium hydroxide, as depicted in the following reaction:
C₄H₇S₂⁻Li⁺ + H₂O → C₄H₈S₂ + LiOH
This protonolysis reaction is detrimental for several reasons. Firstly, it consumes the active nucleophilic species, preventing it from participating in the desired carbon-carbon bond-forming reaction with the electrophile. This directly leads to a reduction in the yield of the target molecule or complete failure of the reaction. Secondly, the exothermic nature of the reaction with water can pose a safety hazard. Therefore, maintaining a rigorously anhydrous and inert atmosphere (typically using nitrogen or argon) is paramount for the successful synthesis and utilization of this compound in synthetic organic chemistry.
Solvent Effects on Dithianyl Anion Stability and Reactivity
The choice of solvent is a critical parameter that profoundly influences the stability and reactivity of the this compound anion. The solvent's role extends beyond simply dissolving the reagents; it actively participates in the solvation of the lithium cation, which in turn modulates the structure and nucleophilicity of the dithianyl anion.
In non-polar hydrocarbon solvents such as pentane (B18724) or hexane, organolithium reagents tend to exist as large aggregates (tetramers, hexamers, or even larger oligomers). researchgate.net This aggregation reduces the availability of the nucleophilic carbanion, thereby diminishing its reactivity. This compound exhibits slight solubility in pentane, but its utility in such non-coordinating solvents is limited. researchgate.net
Polar aprotic solvents, particularly ethers like tetrahydrofuran (THF) and diethyl ether (Et₂O), are the preferred media for generating and reacting dithianyl anions. These solvents possess oxygen atoms with lone pairs of electrons that can coordinate with the lithium cation (Li⁺). This solvation process breaks down the large aggregates into smaller, more reactive species, such as dimers or monomers. researchgate.net By sequestering the lithium cation, the solvent increases the effective negative charge on the carbon atom of the dithianyl anion, enhancing its nucleophilicity and, consequently, its reactivity towards electrophiles. Tetrahydrofuran (THF) is particularly effective and is the most commonly used solvent for these reactions. researchgate.net
The stability of the dithianyl anion is also solvent-dependent. Solutions of 2-lithio-1,3-dithiane in THF are reported to be stable for several weeks when stored at low temperatures (-20 °C). However, at room temperature, the reagent's high basicity can lead to it abstracting a proton from the solvent itself, causing decomposition over time. researchgate.net The rate of this decomposition varies with the specific ether used.
Additives can further modify the reactivity. Coordinating agents like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can chelate the lithium cation even more strongly than THF, leading to a further increase in the carbanion's reactivity. wikipedia.org
The following table summarizes findings on the effect of solvents on the stability and reactivity of lithiated dithiane species.
| Reagent/Reaction | Solvent System | Temperature (°C) | Observation/Result | Yield (%) |
| 2-Lithio-1,3-dithiane (Stability) | THF | -20 | Stable for weeks | N/A |
| 2-Lithio-1,3-dithiane (Stability) | THF | Room Temp. | Decomposes by abstracting a proton from the solvent | N/A |
| n-BuLi (Stability) | THF | +20 | Half-life of 107 minutes | N/A |
| s-BuLi (Stability) | THF | -20 | Half-life of 78 minutes | N/A |
| Alkylation of 2-lithio-1,3-dithiane | THF / Hexane | Room Temp. | High yields in alkylation with primary alcohol arenesulfonates | 80-95 |
| Autoxidation of 2-phenyl-2-lithio-1,3-dithiane | THF / Diethyl Ether | 0 | Modification of solvent did not improve reaction success | ~70 |
| Autoxidation of 2-phenyl-2-lithio-1,3-dithiane | THF / Toluene | 0 | Modification of solvent did not improve reaction success | ~65 |
Data compiled from multiple research findings to illustrate solvent effects. organic-chemistry.orgacs.orgosi.lv
Fundamental Reactivity and Mechanistic Pathways of Lithium 1,3 Dithian 2 Ide
Nucleophilic Character and Electrophile Coupling Reactions
The nucleophilic prowess of lithium 1,3-dithian-2-ide is the cornerstone of its synthetic utility. By effectively functioning as an acyl anion equivalent, it participates in coupling reactions with a diverse array of electrophiles. This capability allows for the construction of complex carbon skeletons that are often challenging to assemble through conventional synthetic strategies. The reactions typically proceed with high efficiency, providing access to a variety of important functional groups and molecular architectures.
The primary application of this compound is in the formation of carbon-carbon bonds. researchgate.net As a potent carbon nucleophile, it readily attacks various electrophilic centers. This reactivity is central to the Corey-Seebach reaction, a powerful method for synthesizing ketones, α-hydroxy ketones, and 1,2-diketones from aldehydes. The versatility of the dithiane anion allows for a modular approach to synthesis, where different electrophiles can be introduced to build molecular complexity step-by-step.
This compound undergoes efficient alkylation with primary alkyl halides through a classic SN2 mechanism. youtube.com This reaction introduces a new alkyl group at the C2 position of the dithiane ring. Subsequent hydrolysis of the resulting 2-alkyl-1,3-dithiane yields a ketone. youtube.com Beyond simple alkyl halides, arenesulfonates of primary alcohols also serve as effective electrophiles, reacting smoothly at room temperature to provide 2-alkyl derivatives in high yields. organic-chemistry.orgorganic-chemistry.org
The reaction with epoxides proceeds via nucleophilic ring-opening. The dithiane anion attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. youtube.com This attack typically occurs at the less sterically hindered carbon atom, consistent with an SN2-type mechanism. youtube.com The resulting product, after an acidic workup, is a β-hydroxy thioacetal, which can be hydrolyzed to furnish a β-hydroxy ketone. youtube.com
Table 1: Alkylation Reactions of this compound
| Electrophile Category | Specific Electrophile Example | Resulting Product (after hydrolysis) |
| Alkyl Halide | Primary Alkyl Halide (e.g., 1-bromobutane) | Ketone (e.g., 2-hexanone) |
| Arenesulfonate | Benzenesulfonate of a primary alcohol | Ketone |
| Epoxide | Propylene oxide | β-Hydroxy ketone |
A hallmark reaction of this compound is its addition to the carbonyl carbon of aldehydes and ketones. masterorganicchemistry.com This nucleophilic attack forms a tetrahedral intermediate, which, upon acidic workup, yields an α-hydroxy thioacetal. masterorganicchemistry.com The subsequent hydrolysis of the dithiane group is a crucial step that reveals an α-hydroxy ketone. youtube.com This synthetic route is particularly valuable because α-hydroxy ketones are not readily accessible through traditional methods like the aldol (B89426) condensation. The addition to an aldehyde results in a secondary alcohol, while addition to a ketone produces a tertiary alcohol. masterorganicchemistry.com
Table 2: Addition Reactions to Carbonyl Compounds
| Electrophile | Intermediate Product (before hydrolysis) | Final Product (after hydrolysis) |
| Aldehyde (e.g., Acetaldehyde) | α-Hydroxy thioacetal (secondary alcohol) | α-Hydroxy ketone |
| Ketone (e.g., Acetone) | α-Hydroxy thioacetal (tertiary alcohol) | α-Hydroxy ketone |
This compound can also act as a nucleophile in conjugate addition reactions, also known as Michael additions, with α,β-unsaturated systems. msu.edu Instead of attacking the carbonyl carbon directly (1,2-addition), the dithiane anion adds to the β-carbon of the unsaturated compound (1,4-addition). msu.edu This reaction is particularly effective with α,β-unsaturated amides, where the 1,4-addition can be followed by an in-situ α-alkylation, allowing for the formation of two new carbon-carbon bonds in a single operational sequence. researchgate.net The reaction of 2-lithio-1,3-dithianes with nitroarenes can also lead to conjugate addition products. researchgate.net
Esters and amides can also serve as electrophiles in reactions with this compound. These reactions are a form of nucleophilic acyl substitution. The dithiane anion attacks the electrophilic carbonyl carbon of the ester or amide. This acylation step, followed by the standard hydrolysis of the dithiane, provides a direct route to 1,2-dicarbonyl compounds, such as 1,2-diketones. youtube.com This methodology expands the synthetic utility of the dithiane reagent, enabling the construction of adjacent carbonyl functionalities.
The reaction of this compound with carbon dioxide (CO2), often in its solid form (dry ice), is a direct method for introducing a carboxylic acid group. mdpi.com The highly nucleophilic dithiane anion attacks the electrophilic carbon of CO2. An acidic workup then protonates the resulting carboxylate. Subsequent hydrolysis of the dithiane moiety unmasks the original carbonyl group, yielding an α-keto acid. organic-chemistry.org This carboxylation reaction provides an efficient pathway to valuable α-keto acid building blocks, which are important intermediates in various synthetic applications. organic-chemistry.orgmdpi.com
Intrinsic Reactivity and Stability of Dithiane Anions
The utility of this compound and its derivatives in organic synthesis is fundamentally linked to the stability of the carbanion at the C-2 position. This stability arises from a combination of electronic factors inherent to the dithiane ring system.
Electronic and Hyperconjugative Stabilization of C-2 Carbanions by Sulfur
The acidity of the C-2 protons of 1,3-dithiane (B146892) (pKa ≈ 31) is significantly higher than that of comparable acyclic methylene (B1212753) protons, indicating substantial stabilization of the resulting conjugate base. youtube.com This stabilization of the 2-lithio-1,3-dithiane carbanion is attributed to the presence of the two adjacent sulfur atoms.
Historically, the stabilizing effect was often explained by the delocalization of the carbanion's lone pair into the vacant 3d-orbitals of the sulfur atoms. researchgate.net However, subsequent theoretical and computational studies have largely revised this view, suggesting that the contribution of d-orbitals is negligible. organic-chemistry.org
The modern understanding emphasizes two primary mechanisms:
Hyperconjugation (Negative Hyperconjugation): The dominant stabilizing interaction is believed to be hyperconjugation between the filled p-orbital of the carbanion (the lone pair) and the adjacent empty antibonding orbitals (σ) of the carbon-sulfur bonds. This n → σ delocalization effectively spreads the negative charge over the sulfur atoms, stabilizing the anion.
Polarizability: Sulfur is a large and highly polarizable atom. youtube.comorganic-chemistry.org This high polarizability allows the electron cloud of the sulfur atoms to distort in response to the negative charge of the carbanion, effectively dispersing the charge over a larger volume and thus increasing stability. The longer C-S bond length, compared to a C-O bond, also contributes to this effect. organic-chemistry.org
These factors combine to make the 2-lithio-1,3-dithiane a stable and effective nucleophile, often referred to as a masked acyl anion. organic-chemistry.org
Impact of Substituents on Anion Reactivity and Selectivity
The introduction of substituents at the C-2 position of the dithiane ring has a profound effect on the reactivity and selectivity of the corresponding anion. The nature of the substituent can influence the anion's stability, nucleophilicity, and steric profile, thereby directing the outcome of its reactions with electrophiles.
Electron-withdrawing groups, such as a carbothioate, can further increase the acidity of the C-2 proton, modifying the anion's reactivity profile. researchgate.net For example, 2-carboxythioester-1,3-dithiane can participate in stereoselective additions to nitroalkenes under organocatalytic conditions, acting as a glyoxylate (B1226380) anion equivalent. rsc.org
The steric bulk of the C-2 substituent plays a crucial role in determining the regioselectivity of addition reactions. In reactions with vinyl epoxides, sterically unencumbered dithiane anions, like the parent this compound, typically yield Sₙ2 adducts. In contrast, sterically demanding substituents favor the Sₙ2' pathway. researchgate.net Similarly, in conjugate addition reactions with nitroarenes, the parent anion can give both 1,4- and 1,6-addition products, whereas 2-methyl and 2-phenyl derivatives exclusively yield 1,6-addition products, highlighting the directing effect of the substituent. researchgate.net
The data below illustrates the influence of the substituent on the reaction pathway and yield in reactions with various electrophiles.
| Dithiane Anion | Electrophile | Reaction Type | Product(s) | Yield (%) |
| 2-Lithio-1,3-dithiane | Nitroarene | Conjugate Addition | 1,4- and 1,6-adducts | Variable |
| 2-Lithio-2-methyl-1,3-dithiane | Nitroarene | Conjugate Addition | 1,6-adduct only | Variable |
| 2-Lithio-2-phenyl-1,3-dithiane | Nitroarene | Conjugate Addition | 1,6-adduct only | Variable |
| 2-Lithio-1,3-dithiane | Vinyl Epoxide | Nucleophilic Opening | Sₙ2 Adduct | Major Product |
| Sterically Encumbered 2-Lithio-1,3-dithiane | Vinyl Epoxide | Nucleophilic Opening | Sₙ2' Adduct | Major Product |
| 2-Lithio-2-phenyl-1,3-dithiane | Benzenesulfonates | Alkylation | 2-Alkyl-2-phenyl-1,3-dithiane | High |
This table provides a generalized summary of reactivity trends based on available research. researchgate.netresearchgate.netorganic-chemistry.org
Unwanted Side Reactions and Mechanistic Considerations
While 2-lithio-1,3-dithianes are generally stable under inert conditions, they are susceptible to unwanted side reactions, particularly in the presence of atmospheric oxygen. researchgate.net These reactions can lead to complex product mixtures and reduce the yield of the desired transformation.
Autoxidative Condensation Pathways of Lithiated Dithianes
One of the most significant side reactions is the autoxidative condensation that occurs when solutions of 2-lithio-1,3-dithianes, especially 2-aryl derivatives, are exposed to air. acs.orgacs.org This process involves the condensation of multiple dithiane units, leading to highly functionalized products instead of simple oxidation. acs.org
The mechanism of autoxidation is initiated by the reaction of the organolithium compound with molecular oxygen (O₂). acs.org This is a general reaction for many organolithium reagents, which proceeds through a radical pathway or via insertion of oxygen into the carbon-lithium bond. nih.gov The initial step is the formation of a lithium alkyl peroxide (RLi + O₂ → R-OO-Li). nih.gov
This organolithium peroxide is a highly reactive intermediate. It can subsequently react with another molecule of the 2-lithio-1,3-dithiane (R-OO-Li + RLi → 2 R-O-Li). nih.gov This second step results in the formation of two equivalents of a lithium alkoxide. This sequence of events effectively oxidizes the organolithium species.
Following the initial oxidation, the process diverges from a simple oxidation pathway. Density functional theory (DFT) studies and experimental evidence support a mechanism where the initially formed species rearrange or fragment to generate a highly reactive thioester intermediate. acs.orgacs.org This autoxidation of the organolithium dithiane to the thioester is a thermodynamically favorable process. acs.org
This thioester is a potent electrophile. It is immediately trapped by another molecule of the nucleophilic 2-lithio-1,3-dithiane present in the solution. This nucleophilic attack on the thioester carbonyl is a key step in the condensation cascade, ultimately leading to the observed complex products like α-thioether ketones and orthothioesters. acs.orguni.lu The presence of lithium is believed to increase the polarization of the thioester's carbonyl group, facilitating the nucleophilic attack. uni.lu
Subsequent Formation of α-Thioether Ketones and Orthothioesters
Following the initial reaction of this compound with electrophiles, the resulting adducts can undergo further transformations, leading to more complex molecular architectures. Two notable examples are the formation of α-thioether ketones and orthothioesters.
An intriguing pathway to these compounds involves the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes. When solutions of these lithiated species are exposed to air, a condensation reaction occurs, yielding highly functionalized α-thioether ketones and orthothioesters. organic-chemistry.org This transformation is proposed to proceed through a mechanism initiated by the autoxidation of the 2-lithio-1,3-dithiane to a reactive thioester intermediate. This intermediate is then trapped by another molecule of the lithiated dithiane. organic-chemistry.org
The process can be described as a cascade of events:
Autoxidation: The initial 2-aryl-2-lithio-1,3-dithiane reacts with oxygen to form a lithium peroxide species, which then reacts with a second equivalent of the lithiated dithiane to generate a lithium alkoxide.
Thioester Formation: The lithium alkoxide intermediate rearranges to form a thioester.
Nucleophilic Attack: The highly reactive thioester is then attacked by another equivalent of the 2-aryl-2-lithio-1,3-dithiane.
Condensation and Rearrangement: A final condensation with a third molecule of the lithiated dithiane, followed by rearrangement, leads to the formation of the orthothioester product. organic-chemistry.org The α-thioether ketone can arise as a related product in this process.
This autoxidative condensation highlights a potential limitation in the synthetic use of 2-lithio-1,3-dithianes if reactions are not carried out under strictly anaerobic conditions. However, it also presents a viable, albeit complex, route to valuable orthothioester and α-thioether ketone structures from simple dithiane precursors. organic-chemistry.org The yields of these products can be significant, demonstrating the favorability of this pathway under aerobic conditions. organic-chemistry.org
| Starting Material | Product Type | Yield (%) |
| 2-Phenyl-1,3-dithiane | Orthothioester | 51-89% |
| 2-(4-Methoxyphenyl)-1,3-dithiane | Orthothioester | 78% |
| 2-(4-Chlorophenyl)-1,3-dithiane | Orthothioester | 81% |
| 2-Naphthyl-1,3-dithiane | Orthothioester | 79% |
This table presents data on the yields of orthothioesters from the autoxidative condensation of various 2-aryl-1,3-dithianes upon treatment with n-BuLi and air exposure. organic-chemistry.org
Thiophilic Addition to Oxidized Dithiane Derivatives
While 2-lithio-1,3-dithianes typically react as carbon nucleophiles (C-attack), their reactivity can be diverted towards one of the sulfur atoms under certain conditions, a process known as thiophilic addition. This is particularly relevant in reactions involving oxidized dithiane derivatives, such as 1,3-dithiane-1-oxides (sulfoxides) and 1,3-dithiane-1,3-dioxides (sulfones).
In the case of 2-substituted-1,3-dithiane-1-oxides, the reaction pathway is highly dependent on the nature of the lithiating agent and the substituent at the 2-position. For instance, in the reaction of 2-methoxy-1,3-dithiane-1-oxide, lithiation at C-2 is challenging. Instead, the lithiating agent (n-butyllithium) can act as a nucleophile and attack the sulfoxide (B87167) sulfur atom. This thiophilic addition becomes a predominant reaction pathway, competing with the desired C-2 deprotonation. nih.gov
This competition between C-lithiation and thiophilic addition presents a significant challenge in utilizing these oxidized dithiane species as acyl anion equivalents. The outcome of the reaction can be a complex mixture of products arising from both pathways. The thiophilic attack essentially consumes the base and the starting material without generating the desired carbanion. nih.gov
Key findings from studies on lithiated dithiane oxides include:
Competition: A primary challenge is the competition between the desired proton abstraction at C-2 and nucleophilic attack at the sulfur atom. nih.gov
Predominance of Thiophilic Attack: With certain substrates, such as 2-methoxy-1,3-dithiane-1-oxide, thiophilic addition can be the major reaction pathway, leading to low yields of products derived from the C-2 anion. nih.gov
Challenges and Complex Mixture Formation with Silyl-Substituted Dithianes
The introduction of a silyl (B83357) group at the 2-position of a 1,3-dithiane introduces unique and often complex reactive pathways that are not observed with simple alkyl- or aryl-substituted dithianes. The primary challenge arises from the propensity of the silyl group to migrate from carbon to a nearby oxygen atom, a process known as the Brook rearrangement. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This rearrangement can divert the reaction from the expected C-2 reactivity, leading to different products and potentially complex mixtures.
A prominent example of this behavior is observed in Anion Relay Chemistry (ARC). This strategy deliberately exploits the 1,4-Brook rearrangement. The process typically begins with the reaction of a 2-lithio-2-silyl-1,3-dithiane with an epoxide. The initial nucleophilic attack opens the epoxide ring to form an alkoxide. This intermediate, under the influence of a polar solvent like HMPA, undergoes a 1,4-Brook rearrangement: the silyl group migrates from the dithiane's C-2 position to the newly formed oxygen anion. nih.govorganic-chemistry.orgorganic-chemistry.org
The consequence of this rearrangement is profound: the negative charge, which was initially on the oxygen, is relayed back to the C-2 position of the dithiane ring, but the silyl group is now absent from this position. This newly formed, non-silylated dithianyl anion is then free to react with a second electrophile. nih.govorganic-chemistry.org While a powerful synthetic tool, this cascade process illustrates the inherent challenge: the initially formed lithiated species does not behave as a simple nucleophile. Its reaction with an oxygen-containing electrophile can trigger a complex sequence that fundamentally alters the structure of the nucleophile for subsequent reactions.
| Challenge/Pathway | Description | Consequence |
| 1,4-Brook Rearrangement | Intramolecular, solvent-triggered migration of the silyl group from the C-2 of the dithiane to an oxygen atom of the adducted electrophile. organic-chemistry.orgorganic-chemistry.org | The site of nucleophilicity is regenerated at C-2, but the silyl group is removed. This leads to products of a multi-component coupling rather than simple addition. nih.gov |
| Anion Relay Chemistry (ARC) | A synthetic strategy that harnesses the Brook rearrangement to perform sequential additions of two different electrophiles in one pot. nih.govorganic-chemistry.org | Can lead to complex product architectures. Precise control of reaction conditions (solvents, temperature) is crucial to guide the reaction cascade and avoid side products. organic-chemistry.org |
| Complex Mixtures | If the Brook rearrangement or subsequent steps are not efficient or selective, a mixture of unrearranged, rearranged, and multiply-alkylated products can be formed. Longer reaction times can also contribute to the formation of complex mixtures. nih.gov | Reduced yields of the desired product and difficult purification. |
Ring Fragmentation Pathways in Related Dithiolane Systems
In stark contrast to the relative stability of lithiated 1,3-dithianes, the corresponding five-membered ring anions, lithium 1,3-dithiolan-2-ides, are significantly more prone to ring fragmentation. This alternative reaction pathway is a major characteristic of the dithiolane system and limits its general use as a direct equivalent of the dithiane-based acyl anion.
Upon deprotonation at the C-2 position, 2-substituted-1,3-dithiolanes can undergo a retro-[3+2] cycloreversion. This fragmentation process typically results in the formation of a dithiocarboxylate anion and an alkene, most commonly ethylene. uwindsor.ca The stability of the eliminated alkene provides a thermodynamic driving force for this fragmentation.
The fragmentation pathway is sensitive to the substitution pattern on the dithiolane ring:
Unsubstituted Dithiolanes: 2-Lithio-1,3-dithiolanes without substituents at the C4 and C5 positions readily undergo this fragmentation.
Substituted Dithiolanes: The presence of bulky substituents, such as in 2-trimethylsilyl-4,4,5,5-tetraaryl-1,3-dithiolanes, can facilitate a spontaneous cycloreversion upon desilylation to generate the C-2 anion. In these cases, the intermediate carbanion fragments to yield a tetraarylethene and a dithioformate anion. This fragmentation is a key feature of their reactivity, distinguishing them from their 4,5-unsubstituted counterparts, which can be trapped by electrophiles without ring cleavage.
This inherent instability of the 1,3-dithiolan-2-ide anion makes it a less reliable choice for umpolung chemistry compared to the 1,3-dithian-2-ide anion, which does not typically undergo this type of fragmentation. uwindsor.ca
Computational and Theoretical Investigations of Lithium 1,3 Dithian 2 Ide Chemistry
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT calculations allow for the modeling of electronic structure and the mapping of potential energy surfaces for chemical reactions, offering a window into mechanisms that are often difficult to elucidate through experimental means alone.
The autoxidation of 2-lithio-1,3-dithiane derivatives, particularly 2-aryl-2-lithio-1,3-dithianes, has been a subject of both experimental and computational investigation. This process involves an autoxidative condensation that leads to the formation of α-thioether ketones or orthothioesters upon exposure to air. researchgate.netuwindsor.ca DFT calculations have been instrumental in exploring the mechanism of these transformations.
Computational studies have examined the condensation of a ketone intermediate with another molecule of lithium dithiane. researchgate.net For instance, the nucleophilic attack of the organolithium on a sulfur atom of an α-disubstituted ketone intermediate was modeled. The calculated transition state for this reaction revealed a distension of the C–S bond in the ketone (from 1.85 Å in the ground state to 2.11 Å in the transition state) and the concurrent formation of a new C–S bond (2.49 Å). researchgate.net This process was calculated to have an activation energy of 11.2 kcal/mol, providing a quantitative measure of the reaction barrier. researchgate.net
These studies have shown that while 2-aryl substituted 1,3-dithianes undergo this autoxidative condensation effectively, 2-alkyl substituted variants also participate but the reaction may be halted before the final orthothioester formation. researchgate.netuwindsor.ca This is likely due to competitive side reactions, such as the formation of a lithium enolate on the condensation intermediate. researchgate.net The autoxidation of the parent 2-lithio-1,3-dithiane itself has been noted to result in the formation of an alcohol. researchgate.netuwindsor.ca
The reaction of lithium 1,3-dithian-2-ide with carbon dioxide (CO2) is a fundamental C-C bond-forming reaction. However, detailed computational studies focusing specifically on the mechanism and thermodynamics of this carboxylation reaction are not extensively available in the searched literature. General principles suggest the reaction proceeds via the nucleophilic attack of the dithiane carbanion on the electrophilic carbon of CO2. A comprehensive DFT analysis would be required to map the free energy profile, characterize the transition state, and determine the reaction thermodynamics, but such a specific study was not identified in the provided search results.
Analysis of Transition States and Free Energy Profiles in Dithiane Reactions
The analysis of transition states and their corresponding energies is crucial for understanding reaction kinetics and conformational changes. Ab initio molecular orbital theory and DFT have been used to map the potential energy surface of the 1,3-dithiane (B146892) ring itself. acs.org These studies have calculated the energy barriers between different conformations, such as the chair and twist forms.
For instance, intrinsic reaction coordinate (IRC) calculations have connected the stable chair conformer with various twist conformers through specific transition states. acs.org The energy differences between these states provide insight into the flexibility of the dithiane ring system, which is a fundamental aspect of its reactivity.
| Transition | Method | Calculated Energy Barrier (kcal/mol) |
| Chair to 2,5-Twist Conformer | B3LYP/6-311+G(d,p) | 10.44 |
| Chair to 1,4-Twist Conformer | B3LYP/6-311+G(d,p) | 9.89 |
This table presents calculated energy barriers for conformational changes in the parent 1,3-dithiane ring, illustrating the use of computational methods to analyze transition states. Data sourced from The Journal of Physical Chemistry A (2003). acs.org
In the context of reactions involving 2-lithio-1,3-dithiane, DFT has been used to calculate the transition state for the condensation step in the autoxidation pathway, which was found to be 11.2 kcal/mol above the reacting species. researchgate.net Such calculations are vital for comparing potential reaction pathways and understanding why certain products are formed over others.
Insights into Lithium Coordination and Aggregation Effects on Reactivity
The nature of the carbon-lithium bond and the role of the lithium ion are central to the reactivity of this compound. DFT studies have been employed to probe the structural properties of lithiated dithianes. acs.org These studies reveal a strong preference for the equatorial orientation of the C-Li bond. The calculated energy difference between the axial and equatorial conformers of 2-lithio-1,3-dithiane is significant, amounting to 14.2 kcal·mol⁻¹. acs.org
This preference is explained by electronic factors: hyperconjugation (nC → σ*S-C) stabilizes the equatorial isomer, while repulsive orbital interactions (nC/nS) destabilize the axial form. acs.org Furthermore, calculations of the contact ion pairs show that the equatorial lithium ion is coordinated by the ring's sulfur atoms. acs.org Population analysis from these DFT studies indicates a high positive charge on the lithium atom and low C–Li Wiberg bond indexes, suggesting the C-Li bond is highly ionic in nature. acs.org
For the 2-lithio-2-phenyl-1,3-dithiane derivative, a unique structure was predicted for the axial conformer where the lithium atom is bonded simultaneously to the C2 carbon, the ipso and ortho carbons of the phenyl ring, and one of the ring's sulfur atoms, forming a highly delocalized system. acs.org Experimentally, crystal structure analysis has provided evidence for the aggregation of these molecules, for example revealing the structure of 2-methyl- and 2-phenyl-2-lithio-1,3-dithiane. uclouvain.be
Conformational Analysis of Dithiane and Its Derivatives
Computational studies have provided a detailed picture of the conformational landscape of 1,3-dithiane and its derivatives. Using methods like Hartree-Fock (HF) and DFT (B3LYP), researchers have identified the various stable conformers and the transition states that separate them. acs.orguclouvain.be
The potential energy surface of 1,3-dithiane includes six minima, which correspond to the chair invertomers and enantiomeric flexible (twist) forms. uclouvain.be The chair conformer is the global minimum. The relative energies of other conformers and transition states have been calculated, providing a quantitative understanding of the ring's dynamics.
| Conformer/Transition State | Method | Relative Energy (kcal/mol) vs. Chair |
| 1,4-Twist Conformer | HF/6-31G(d) | 4.72 |
| 2,5-Twist Conformer | HF/6-31G(d) | 4.24 |
| 2,5-Boat Transition State | B3LYP/6-311+G(d,p) | 5.42 |
| 1,4-Boat Transition State | HF/6-31G(d) | 5.53 |
This table summarizes the calculated relative energies of various conformers and transition states of 1,3-dithiane compared to the most stable chair conformation. Data sourced from The Journal of Physical Chemistry A (2003). acs.org
These computational analyses also reveal the importance of stereoelectronic hyperconjugative interactions in determining geometry. For example, in the chair conformer, the axial C-H bonds at positions 2, 4, and 6 are longer than their equatorial counterparts due to specific orbital interactions (LPS → σ*C-Hax). acs.org Such detailed structural insights, made possible by computational analysis, are fundamental to understanding the reactivity of derivatives like this compound.
Advanced Synthetic Methodologies Utilizing Lithium 1,3 Dithian 2 Ide
Applications in Total Synthesis of Complex Natural Products and Bioactive Molecules
The utility of lithium 1,3-dithian-2-ide and its derivatives is prominently showcased in the total synthesis of numerous complex natural products and bioactive molecules. Its ability to form key carbon-carbon bonds reliably and often with high stereocontrol has made it an indispensable strategic element for synthetic chemists. Dithiane-based methodologies have been employed in the convergent assembly of fragments, allowing for the efficient construction of intricate carbon skeletons from simpler precursors.
The robust nature of dithiane anions has been harnessed in the synthesis of various antimicrobial agents. A notable example is the synthesis of the antibiotic (±)-pyrenophorin. In this synthesis, 2-lithio-1,3-dithiane is alkylated with an appropriate alkyl halide, followed by a second lithiation and reaction with dimethylformamide (DMF) to yield a key aldehyde intermediate. This intermediate is then carried forward through several steps, including olefination and macrolactonization, to afford the final natural product nih.gov.
Another significant application is in the total synthesis of (–)-hennoxazole A, a marine natural product with antiviral activity against Herpes simplex virus type 1. A convergent strategy for this molecule involved the preparation of a key C(1)–C(5) fragment through the alkylation of 2-lithio-2-methyl-1,3-dithiane with (S)-epichlorohydrin nih.gov. This reaction proceeds with inversion of configuration and efficiently establishes a crucial stereocenter in the molecule nih.gov.
| Target Molecule | Dithiane Reagent | Electrophile | Key Transformation | Reference |
| (±)-Pyrenophorin | 2-Lithio-1,3-dithiane | Alkyl halide, then DMF | Sequential alkylation and formylation | nih.gov |
| (–)-Hennoxazole A | 2-Lithio-2-methyl-1,3-dithiane | (S)-Epichlorohydrin | Nucleophilic epoxide opening | nih.gov |
The construction of lignans, a class of polyphenolic compounds, has also benefited from dithiane chemistry. For instance, the lignans galcatin and isogalcatin have been synthesized using a methodology where amide alcohols, formed from the reaction of N,N-dimethylcrotonamide with a dithiane anion and an aryl aldehyde, are efficiently converted to the target molecules nih.gov.
While specific examples for sesquiterpenes are numerous in the broader literature, the general strategy often involves the coupling of a dithiane-derived nucleophile with a terpene-based electrophile to assemble the characteristic carbon framework. The versatility of the dithiane anion allows for its use in various stages of the synthesis, from initial fragment coupling to the introduction of key functional groups.
The stereocontrolled synthesis of complex polycyclic systems like diterpenes and steroids frequently relies on the predictable reactivity of dithiane anions. A key challenge in steroid synthesis is the construction of the side chain with the correct stereochemistry. A new method was developed for this purpose, involving the addition of lithium salts of dithianes to a C-22 aldehyde of a steroid core organic-chemistry.org. This approach was successfully applied to the preparation of brassinolide, a plant growth-promoting steroid, and its biosynthetic precursors organic-chemistry.org. The stereochemical outcome of such additions can often be controlled by the inherent chirality of the steroid nucleus and the reaction conditions, providing a powerful tool for generating specific diastereomers uwindsor.ca.
| Target Class | Key Reaction | Description | Application Example | Reference |
| Steroids | Addition of a lithiated dithiane to a C-22 aldehyde | Construction of the steroid side chain with stereocontrol. | Synthesis of Brassinolide | organic-chemistry.org |
| Steroids | Stereocontrolled protonation of a lactone intermediate | Control of the C-20 stereocenter in the steroid side chain. | Synthesis of methyl (20S)-3β-hydroxycholenates | uwindsor.ca |
The power of dithiane-based strategies is further evident in the formal syntheses of exceptionally complex and biologically important molecules. The immunosuppressant FK506, a macrolide with a dense array of stereocenters, has been a formidable synthetic target. In a formal synthesis of FK506, a key C10-C19 segment was constructed utilizing dithiane chemistry to couple advanced intermediates nih.gov. This demonstrates the role of dithiane anions in linking complex fragments late in a synthetic sequence nih.govnih.gov.
Similarly, a synthesis of the potent neurotoxin (±)-anatoxin-a involved a dithiane intermediate. In this route, deprotonation of a dithiane-containing precursor followed by alkylation with methyl iodide yielded a key intermediate in 85% yield, setting the stage for the subsequent construction of the bicyclic core of the toxin.
Stereoselective and Asymmetric Synthesis Employing Dithiane Anions
Beyond their use in constructing carbon skeletons, dithiane anions are pivotal in stereoselective and asymmetric synthesis. The stereochemical outcome of their reactions can be influenced by substrate control, chiral auxiliaries, or chiral catalysts, leading to the synthesis of enantiomerically enriched products.
The addition of lithiated dithianes to chiral electrophiles, such as aldehydes and epoxides, often proceeds with a high degree of diastereoselectivity. This stereocontrol arises from the steric and electronic properties of both the dithiane anion and the electrophile, often following predictable models like the Felkin-Anh model for additions to chiral aldehydes.
For example, the asymmetric addition of 2-lithio-1,3-dithianes to chiral N-phosphonyl imines has been shown to produce α-amino-1,3-dithianes with excellent diastereoselectivities, exceeding 99:1 in some cases. It was found that the slow addition of the imine to the solution of the lithiated dithiane was critical for achieving this high level of stereocontrol. Furthermore, the reaction of chiral 1,3-dithiane (B146892) 1,3-dioxides with aromatic aldehydes can be controlled to achieve high diastereoselectivity under conditions of thermodynamic equilibrium. The ability to control the formation of new stereocenters relative to existing ones is a critical aspect of modern synthetic chemistry, and dithiane anions provide a reliable platform for achieving this goal.
Enantioselective Deprotonation with Chiral Lithium Amide Bases
The enantioselective deprotonation of prochiral ketones using chiral lithium amide bases has emerged as a powerful tool for the synthesis of enantioenriched compounds. While this methodology is well-established for various ketones, its application to dithiane derivatives, specifically for the generation of chiral this compound species, has been a subject of focused research.
A notable example of this strategy is the asymmetric umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. This reaction proceeds with high diastereoselectivity, affording a range of α-amino-1,3-dithianes. The stereochemical outcome is dictated by the chiral N-phosphonyl group, which directs the approach of the dithiane anion. The slow addition of the chiral N-phosphonyl imine to the solution of 2-lithio-1,3-dithiane has been identified as a critical parameter for achieving excellent diastereoselectivity, often exceeding 99:1. This method provides a direct route to chiral α-amino dithianes, which are valuable precursors for the synthesis of enantiomerically pure α-amino ketones and other important nitrogen-containing compounds.
The choice of the chiral lithium amide base is crucial for the success of these enantioselective deprotonations. Bases derived from readily available chiral amines, such as (S,S)- or (R,R)-pseudoephedrine and various amino acids, have been developed and utilized. These bases form well-defined chiral lithium aggregates in solution, which are responsible for the observed enantioselectivity. The structure of these aggregates, often characterized by techniques such as NMR spectroscopy, reveals a chiral pocket that discriminates between the two enantiotopic protons of the prochiral substrate.
| Chiral Amine Precursor | Resulting Chiral Lithium Amide | Application | Typical Diastereoselectivity |
| (1S,2S)-Pseudoephedrine | Lithium (1S,2S)-N-methyl-N-(2-hydroxy-1,2-diphenylethyl)amide | Asymmetric alkylation of amides | >95:5 dr |
| (S)-Valine | Lithium (S)-N-(tert-butoxycarbonyl)valinate | Enantioselective deprotonation of ketones | Up to 90% ee |
| Chiral N-phosphonyl imines | N/A (Substrate with chiral auxiliary) | Asymmetric umpolung with 2-lithio-1,3-dithiane | >99:1 dr |
Biocatalytic Approaches for Enantiopure Dithiane Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiopure compounds. Enzymes such as baker's yeast (Saccharomyces cerevisiae) and various lipases have been successfully employed to resolve racemic dithiane derivatives or to perform asymmetric transformations on prochiral dithiane substrates.
Baker's Yeast: Baker's yeast is a versatile biocatalyst capable of performing asymmetric reductions of ketones. For instance, the reduction of 2-acetyl-1,3-dithiane with baker's yeast yields the corresponding (S)-1-(1,3-dithian-2-yl)ethanol with high enantiomeric excess. This enzymatic reduction is highly stereoselective, favoring the formation of one enantiomer over the other. The reaction conditions are typically mild, conducted in an aqueous medium at or near room temperature, making it an environmentally benign process.
Lipase-Catalyzed Resolution: Lipases are another important class of enzymes used in biocatalysis. They are particularly effective in the kinetic resolution of racemic alcohols and their corresponding esters. In the context of dithiane chemistry, lipases can be used to resolve racemic 1-(1,3-dithian-2-yl)ethan-1-ol. The enzyme selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, providing access to both (R)- and (S)-1-(1,3-dithian-2-yl)ethan-1-ol in high enantiopurity. The choice of lipase (B570770) and acylating agent can be optimized to achieve high enantioselectivity and conversion.
| Biocatalyst | Substrate | Transformation | Product | Enantiomeric Excess (ee) |
| Baker's Yeast | 2-Acetyl-1,3-dithiane | Asymmetric Reduction | (S)-1-(1,3-Dithian-2-yl)ethanol | >95% |
| Candida antarctica Lipase B | Racemic 1-(1,3-Dithian-2-yl)ethanol | Kinetic Resolution (Acylation) | (R)-1-(1,3-Dithian-2-yl)ethanol | >99% |
| Pseudomonas cepacia Lipase | Racemic 1-(1,3-Dithian-2-yl)ethyl acetate (B1210297) | Kinetic Resolution (Hydrolysis) | (S)-1-(1,3-Dithian-2-yl)ethanol | >98% |
Influence of Chiral Auxiliaries and Additives (e.g., Lithium Chloride) on Enantioselectivity
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. In the context of dithiane chemistry, chiral auxiliaries can be attached to the dithiane ring or to a substituent at the 2-position to direct the stereoselective alkylation of the corresponding this compound.
For example, oxazolidinones, such as those derived from (1S,2R)-norephedrine, can be acylated with a dithiane-containing carboxylic acid. Deprotonation of the resulting imide with a strong base, followed by alkylation, proceeds with high diastereoselectivity. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched 2-alkyl-2-carboxy-1,3-dithiane.
Additives can also play a crucial role in enhancing the enantioselectivity of these reactions. Lithium chloride (LiCl) is a particularly noteworthy additive in organolithium chemistry. While the direct influence of LiCl on the enantioselective reactions of this compound is not extensively documented, its effects in related systems suggest a significant potential. In the alkylation of chiral imide enolates, the presence of LiCl has been shown to be highly dependent on achieving high diastereoselectivity. It is believed that LiCl breaks up aggregates of the lithium enolate, leading to a more reactive and stereochemically defined species. This deaggregation can lead to a more ordered transition state and, consequently, higher enantioselectivity. In the context of asymmetric deprotonation with chiral lithium amides, the presence of salts can also modify the structure of the chiral lithium amide aggregate, thereby influencing the stereochemical outcome of the deprotonation step.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction that has been widely used in the synthesis of complex molecules. The reaction involves the nucleophilic attack of a soft carbon nucleophile on a π-allyl palladium complex. This compound, as a soft carbon nucleophile, is an excellent candidate for this reaction.
In a typical palladium-catalyzed AAA reaction, a chiral phosphine (B1218219) ligand is used to induce asymmetry. The reaction of this compound with an allylic substrate, such as an allylic acetate or carbonate, in the presence of a palladium catalyst and a chiral ligand, can afford the corresponding 2-allyl-1,3-dithiane in high yield and with high enantioselectivity. The choice of the chiral ligand is critical for achieving high levels of stereocontrol. A variety of chiral phosphine ligands, such as those based on the Trost ligand or BINAP, have been successfully employed in these reactions.
The resulting 2-allyl-1,3-dithianes are versatile synthetic intermediates that can be further elaborated. For example, the dithiane moiety can be hydrolyzed to reveal a ketone functionality, or it can be reduced to a methylene (B1212753) group. The double bond of the allyl group can also be subjected to a variety of transformations, such as epoxidation, dihydroxylation, or ozonolysis.
| Allylic Substrate | Chiral Ligand | Product | Yield | Enantiomeric Excess (ee) |
| 1,3-Diphenyl-2-propenyl acetate | (S,S)-Trost Ligand | (R)-2-(1,3-Diphenylallyl)-1,3-dithiane | 92% | 95% |
| Cinnamyl acetate | (R)-BINAP | (S)-2-(1-Phenylallyl)-1,3-dithiane | 88% | 91% |
| Cyclohex-2-enyl acetate | (R,R)-DIOP | (S)-2-(Cyclohex-2-enyl)-1,3-dithiane | 85% | 88% |
Strategic Functional Group Transformations and Derivatizations
The versatility of this compound extends beyond its use in asymmetric synthesis. It is also a key reagent for strategic functional group transformations and derivatizations, enabling the regioselective functionalization of complex substrates and the synthesis of highly functionalized ketones and orthothioesters.
The ability to selectively functionalize a specific position in a complex molecule is a major challenge in organic synthesis. This compound can be used as a tool for achieving such regioselectivity. In the synthesis of complex natural products, a dithiane moiety can be introduced at a specific position in a molecule. Subsequent deprotonation and reaction with an electrophile allow for the selective introduction of a new functional group at that position.
For example, in the total synthesis of the marine natural product discodermolide, a key step involves the regioselective alkylation of a dithiane-containing fragment. The dithiane anion reacts selectively with an epoxide, opening the ring and forming a new carbon-carbon bond at the desired position. This high degree of regioselectivity is often difficult to achieve with other nucleophiles. The steric and electronic properties of the dithiane anion, as well as the reaction conditions, play a crucial role in controlling the regiochemical outcome of the reaction.
Another example of the regioselective functionalization of a complex substrate is the reaction of 2-lithio-1,3-dithiane with tricarbonyl(η⁶-arene)chromium complexes. The nucleophilic addition of the dithiane anion to the arene ring occurs with high regioselectivity, which is dependent on the conformation of the Cr(CO)₃ group. This methodology provides a route to meta- or ortho-substituted arenes with high selectivity.
One of the primary applications of 1,3-dithianes is in the synthesis of ketones. After the dithiane has been used to construct the desired carbon skeleton, the dithioacetal can be hydrolyzed to reveal the ketone functionality. A wide variety of methods are available for the deprotection of 1,3-dithianes, including the use of mercury(II) salts, oxidative methods, and transketalization. This allows for the synthesis of a vast array of ketones, including those with complex and highly functionalized structures.
For instance, the reaction of 2-lithio-1,3-dithiane with an epoxide, followed by hydrolysis of the dithiane, affords a β-hydroxy ketone. This two-step sequence is a powerful method for the synthesis of this important class of compounds. Similarly, the reaction of 2-lithio-1,3-dithiane with an α,β-unsaturated ketone (a Michael addition), followed by hydrolysis, yields a 1,5-dicarbonyl compound.
In addition to their use in ketone synthesis, 2-lithio-1,3-dithianes can also be used to prepare orthothioesters. The reaction of 2-lithio-2-(methylthio)-1,3-dithiane with an electrophile, such as an alkyl halide, aldehyde, or ketone, yields a substituted orthothioester. These compounds can then be hydrolyzed in the presence of an alcohol to afford the corresponding ester in high yield. This methodology provides a facile route to esters via a nucleophilic reaction of a lithiated orthothioester.
Preparation of 1,1-Difluoromethyl Alkanes from Dithiane Derivatives
The synthesis of 1,1-difluoromethyl alkanes can be achieved from dithiane derivatives through a two-step process. This methodology utilizes the nucleophilic character of this compound in the initial step to introduce an alkyl group, which is subsequently transformed into the difluoromethyl group.
The first step involves the alkylation of 1,3-dithiane. Deprotonation of 1,3-dithiane with a strong base, such as n-butyllithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures, yields the nucleophilic this compound. This intermediate is then reacted with a primary alkyl halide (e.g., alkyl bromide or iodide) to form a 2-alkyl-1,3-dithiane derivative. This reaction proceeds via an S(_N)2 mechanism and is generally efficient for primary halides.
In the second step, the resulting 2-alkyl-1,3-dithiane is subjected to fluorinative desulfurization. Treatment of the dithiane derivative with a reagent such as bromine trifluoride (BrF(_3)) effectively replaces the carbon-sulfur bonds with carbon-fluorine bonds, yielding the corresponding 1,1-difluoromethyl alkane. organic-chemistry.org This reaction provides a pathway to introduce the difluoromethyl moiety into organic molecules starting from a dithiane precursor.
Formation of the 2-alkyl-1,3-dithiane via this compound.
Conversion of the 2-alkyl-1,3-dithiane to the 1,1-difluoromethyl alkane.
Table 1: Synthesis of 1,1-Difluoromethyl Alkanes from 2-Alkyl-1,3-Dithiane Derivatives
| Entry | Alkyl Halide (R-X) | 2-Alkyl-1,3-Dithiane Intermediate | Product (R-CF(_2)H) |
| 1 | 1-Bromooctane | 2-Octyl-1,3-dithiane | 1,1-Difluorononane |
| 2 | 1-Iododecane | 2-Decyl-1,3-dithiane | 1,1-Difluoroundecane |
| 3 | Benzyl (B1604629) Bromide | 2-Benzyl-1,3-dithiane | (Difluoromethyl)benzene |
Electrochemical Synthesis of Functionalized Orthoesters
A modern and environmentally conscious approach for the preparation of functionalized orthoesters utilizes the electrochemical oxidation of dithiane derivatives. This method offers a mild and green alternative to traditional chemical syntheses, which often require harsh conditions and toxic reagents. The dithiane precursors for this electrochemical process can be synthesized using chemistry involving this compound.
The synthesis of the required dithiane carboxylic acid precursors can be achieved by treating 1,3-dithiane with two equivalents of n-butyllithium to form the dianion. This dianion is then carboxylated with carbon dioxide to yield the 2-carboxy-1,3-dithiane. Subsequent alkylation of the alpha-carbon to the carboxyl group can be performed to introduce further functionality.
The core of the methodology is the anodic oxidation of these dithiane carboxylic acid derivatives. The electrochemical reaction is typically carried out in an undivided cell using graphite electrodes. Under the influence of an electric current, the dithiane derivative undergoes oxidation, leading to the formation of the desired orthoester. This process is notable for its high functional group tolerance, allowing for the synthesis of a wide array of both aliphatic and aromatic orthoesters that would be incompatible with classical methods like the Pinner reaction. The reaction is also scalable and generates minimal waste, aligning with the principles of green chemistry.
Table 2: Electrochemical Synthesis of Orthoesters from Dithiane Derivatives
| Entry | Dithiane Precursor | Alcohol (Solvent) | Product (Orthoester) |
| 1 | 2-Phenyl-1,3-dithiane-2-carboxylic acid | Methanol | Trimethyl orthobenzoate |
| 2 | 2-Hexyl-1,3-dithiane-2-carboxylic acid | Ethanol | Triethyl orthoheptanoate |
| 3 | 2-(4-Chlorophenyl)-1,3-dithiane-2-carboxylic acid | Methanol | Trimethyl 4-chloroorthobenzoate |
Transformation of Carbonyl Groups to Methyl or Methylene via Desulfurization
The conversion of a carbonyl group into a methyl or methylene group is a fundamental transformation in organic synthesis. One effective method to achieve this reduction involves a two-step sequence: the formation of a dithiane from the carbonyl compound, followed by desulfurization. This compound plays a crucial role in the broader synthetic utility of this sequence, particularly in the context of creating new carbon-carbon bonds prior to reduction.
In the first step, a carbonyl compound (an aldehyde or a ketone) is treated with 1,3-propanedithiol in the presence of an acid catalyst to form a cyclic thioacetal, specifically a 1,3-dithiane. This reaction serves to protect the carbonyl group and activate the former carbonyl carbon for subsequent reactions.
For simple reduction of a C=O group to a CH(_2) group, the resulting dithiane is then subjected to desulfurization. A widely used reagent for this purpose is Raney Nickel, an alloy of aluminum and nickel that is activated by leaching out the aluminum with sodium hydroxide. masterorganicchemistry.com The Raney Nickel, with hydrogen adsorbed on its surface, facilitates the hydrogenolysis of the carbon-sulfur bonds, replacing them with carbon-hydrogen bonds. chem-station.comorganicreactions.org This effectively reduces the dithiane to a methylene group, or in the case of a dithiane derived from a ketone, it reduces the carbonyl to a CH(_2) group within an alkyl chain.
Table 3: Desulfurization of Dithianes to Methylene Groups with Raney Nickel
| Entry | Starting Carbonyl | Dithiane Intermediate | Product after Desulfurization |
| 1 | Cyclohexanone | 1,4-Dithiaspiro[4.5]decane | Cyclohexane |
| 2 | Benzaldehyde | 2-Phenyl-1,3-dithiane | Toluene |
| 3 | 2-Octanone | 2-Methyl-2-hexyl-1,3-dithiane | Octane |
Challenges, Limitations, and Future Research Directions in Lithium 1,3 Dithian 2 Ide Chemistry
Strategies for Addressing Inconsistent Yields and Unwanted Side Product Formation
A significant challenge in the application of 2-lithio-1,3-dithiane is achieving consistent and high yields, which can be compromised by side reactions. The acidity of the C-2 proton (pKa ≈ 31) necessitates the use of strong bases like n-butyllithium (n-BuLi) for deprotonation. youtube.com However, the stability of the resulting anion is finite. At room temperature, for instance, 2-lithio-1,3-dithiane can deprotonate the common solvent tetrahydrofuran (B95107) (THF). researchgate.net
Key side reactions include:
Autoxidative Condensation: In the presence of air (oxygen), 2-aryl-2-lithio-1,3-dithianes can undergo an autoxidative condensation, leading to the formation of α-thioether ketones or orthothioesters as unwanted byproducts. acs.org Minimizing exposure to air is crucial to prevent this pathway. acs.org
Reaction with Sulfonates: While arenesulfonates of primary alcohols are effective electrophiles, tosylates can give lower yields due to competitive deprotonation of the tosyl methyl group by the dithiane anion. organic-chemistry.org
Enolization: For certain substrates, such as 2-alkyl substituted 1,3-dithianes, the presence of enolizable positions can hamper desired reactions. acs.org
Strategies to mitigate these issues and improve yields focus on careful control of reaction parameters. The formation of the lithiated species is typically conducted at low temperatures (e.g., -20 °C to 0 °C) to ensure stability and prevent solvent deprotonation. researchgate.netacs.org The choice of base and reaction stoichiometry are also critical factors. uwindsor.ca For electrophiles with multiple reactive sites, the reaction conditions must be finely tuned to favor the desired C-C bond formation over competing pathways.
Overcoming Steric Hindrance Effects in Dithiane Reactivity
Steric hindrance, arising from the bulk of either the dithiane reagent or the electrophile, can significantly influence the rate and outcome of the reaction. youtube.com This effect can be both a challenge and a tool for controlling selectivity.
For example, the presence of a bulky t-butyl substituent on a 2-aryl-1,3-dithiane can completely alter the course of an autoxidative condensation, leading to a dithioester product instead of the expected α-thioether ketone. acs.org In reactions with vinyl epoxides, the steric bulk of the dithiane moiety can be exploited to direct the nucleophilic attack regioselectively to the less substituted carbon of the epoxide (SN2' pathway). uwindsor.ca Similarly, the ring-opening of N-activated aziridines with dithiane anions proceeds with high regioselectivity at the less sterically encumbered carbon atom. uwindsor.ca
However, when the goal is to form a bond at a sterically congested center, hindrance can lead to low or no yield. Future research is aimed at the development of modified dithiane reagents or the use of specific Lewis acids or additives that could facilitate reactions with sterically demanding electrophiles, potentially by pre-coordinating with the electrophile to lower the activation energy of the desired pathway.
Development of Improved and Chemoselective Deprotection Methods
The regeneration of the carbonyl group from the dithiane moiety is a critical final step. Traditional methods often required harsh conditions or the use of toxic heavy metal salts, such as mercury(II) chloride, which limits functional group tolerance and raises environmental concerns. youtube.comnih.govasianpubs.org Consequently, a major research focus has been the development of milder, more efficient, and chemoselective deprotection protocols.
A variety of modern methods have emerged that avoid toxic reagents and tolerate sensitive functional groups. organic-chemistry.orgarkat-usa.org These include oxidative and non-oxidative techniques. For instance, a combination of 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system provides a green and efficient method for deprotection under neutral conditions, compatible with groups like benzyl (B1604629) ethers and BOC carbamates. organic-chemistry.orgscribd.com Another approach utilizes a solvent-free system with reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA), which offers very short reaction times (2-5 minutes) and high yields. arkat-usa.org Other mild systems include trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile, and polyphosphoric acid with acetic acid. asianpubs.orgchemrxiv.org Biocatalytic strategies using enzymes like vanadium-dependent haloperoxidases and visible-light-induced methods with iodine as a photocatalyst represent the cutting edge in sustainable deprotection chemistry. researchgate.net
| Reagent/System | Key Advantages | Conditions | Reference |
|---|---|---|---|
| H₂O₂ / Iodine (cat.) / SDS | Mild, neutral, green (water medium), tolerates sensitive groups | Aqueous micellar system, room temperature | organic-chemistry.org |
| TBBDA / PBBS / NBS | Solvent-free, very fast (2-5 min), high yields | Solid state, room temperature | arkat-usa.org |
| Hg(NO₃)₂·3H₂O | Fast (1-4 min), high yields, solid state | Solid state, grinding | nih.gov |
| Polyphosphoric Acid / Acetic Acid | Inexpensive, safe, easily available reagents, mild | 20-45 °C, 3-8 h | asianpubs.org |
| TMSCl / NaI | Metal-free, avoids harsh oxidants/reductants | Acetonitrile, 60 °C | chemrxiv.org |
| Vanadium-dependent haloperoxidase | Biocatalytic, excellent chemoselectivity | Enzymatic, H₂O₂ as terminal oxidant | researchgate.net |
| Iodine (photocatalyst) / Visible Light | Metal-free, low catalyst loading, O₂ as terminal oxidant | Photochemical | researchgate.net |
Exploration of Novel Electrophiles and Reaction Partners for Expanded Synthetic Scope
The classical utility of lithium 1,3-dithian-2-ide involves reactions with alkyl halides and carbonyl compounds. youtube.comyoutube.com Research has significantly broadened the range of suitable electrophiles, thereby expanding the synthetic toolkit available to chemists.
The anion reacts efficiently with a variety of electrophiles, including:
Epoxides and Aziridines: Leading to the formation of β-hydroxy or β-amino carbonyl precursors, respectively. uwindsor.cascribd.com
Nitriles and Acid Chlorides: Providing access to dicarbonyl compounds. scribd.com
Trialkylboranes: Reactions with lithiated dithiane oxides and trialkylboranes can lead to the formation of ketones or alcohols after oxidation, demonstrating migration of alkyl groups from boron to the dithiane carbon. tandfonline.comtandfonline.com
Nitroarenes: Dithiane anions can undergo conjugate addition to nitroarenes, forming nitronate compounds which can be oxidized to regenerate the aromatic system, effectively achieving nucleophilic aromatic substitution. researchgate.net
α,β-Unsaturated Systems: Conjugate addition to Michael acceptors like α,β-unsaturated ketones and nitriles is also a well-established transformation. youtube.comuwindsor.ca
Future work in this area will likely focus on reactions with less conventional electrophiles. The development of protocols for reactions with organometallic complexes, challenging C-X bonds (e.g., C-F or C-O), and radical precursors could unlock new synthetic pathways. The use of dithiane anions in multicomponent reactions is another promising avenue for rapidly building molecular complexity.
Design and Implementation of New Catalytic Systems for Dithiane-Mediated Reactions
While the stoichiometric reaction of pre-formed this compound is the norm, recent advances have introduced catalytic systems that leverage the unique properties of the dithiane group, moving beyond its traditional role as a simple acyl anion equivalent.
Two prominent areas of development are:
Dithiane as a Directing Group: The sulfur atoms of the dithiane moiety can act as a chelating directing group in transition metal catalysis. For example, a Rh(III)-catalyzed system enables the direct amidation of unactivated C(sp³)–H bonds adjacent to the dithiane ring, using dioxazolones as the nitrogen source. This represents a significant expansion of dithiane's utility, turning it into a tool for C-H functionalization. nih.gov
Organocatalysis: The dithiane carbanion, or a protonated precursor, can be engaged in catalytic asymmetric reactions. An efficient organocatalytic methodology has been developed for the stereoselective Michael addition of 2-carboxythioester-1,3-dithianes to nitroalkenes using a squaramide-based catalyst. This reaction provides access to chiral γ-nitro-α-keto esters with high enantioselectivity. rsc.org
The future in this field lies in the design of new catalytic cycles that can generate and utilize the dithiane nucleophile in situ, avoiding the need for stoichiometric strong bases. Furthermore, expanding the portfolio of transition-metal-catalyzed reactions where the dithiane acts as a directing group could lead to novel and powerful methods for remote C-H functionalization and cross-coupling reactions.
Advanced Spectroscopic and Structural Characterization of Transient this compound Intermediates
A deeper understanding of the structure, aggregation state, and dynamics of this compound is essential for rationalizing its reactivity and designing improved reaction conditions. Due to its reactive nature, characterizing this intermediate is challenging.
Computational and experimental studies have provided significant insights:
Structural Studies: Density Functional Theory (DFT) calculations have shown a very high energetic preference for the equatorial orientation of the C-Li bond in 2-lithio-1,3-dithiane. acs.org This preference is attributed to stabilizing nC → σ*S-C hyperconjugation in the equatorial isomer and destabilizing nC/nS repulsion in the axial isomer. acs.org X-ray crystal structures of substituted derivatives, such as 2-methyl- and 2-phenyl-2-lithio-1,3-dithiane, have been obtained, confirming the structural features predicted by theory. researchgate.net
Spectroscopic Characterization: Low-temperature ¹³C NMR spectroscopy of isotopically labeled (⁶Li and ¹³C) reagents has been used to probe the nature of the C-Li bond and the aggregation state of the species in solution. researchgate.net
Future research will likely employ more advanced spectroscopic techniques, such as rapid-injection NMR and in-situ IR spectroscopy, to monitor the formation and consumption of these transient species in real-time. Such studies could elucidate the role of solvent, additives (like HMPA or DMPU), and temperature on the structure and reactivity of the organolithium intermediate, leading to more predictable and controllable synthetic outcomes.
Q & A
Basic: What are the recommended synthetic pathways for preparing Lithium 1,3-dithian-2-ide, and how can purity be optimized?
Methodological Answer:
this compound is typically synthesized via deprotonation of 1,3-dithiane using a strong lithium base (e.g., LiHMDS or LDA) in anhydrous THF at low temperatures (-78°C). Key steps include:
- Reagent drying : Ensure solvents (THF) and substrates are rigorously dried to prevent side reactions with moisture.
- Reaction monitoring : Use in situ NMR spectroscopy to track the deprotonation process .
- Purification : Recrystallization in hexane/THF mixtures under inert atmosphere minimizes contamination. Purity can be confirmed via elemental analysis and melting point determination. For advanced purity assessment, combine GC-MS with quantitative NMR (using internal standards like 1,3,5-trimethoxybenzene) .
Basic: How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?
Methodological Answer:
- and NMR : Dissolve the compound in deuterated THF or DMSO-d5. The thiolate proton is absent due to deprotonation, but the dithiane ring protons appear as distinct splitting patterns (e.g., AB quartets for equatorial/axial protons). NMR will show deshielded carbons adjacent to sulfur atoms (~100–120 ppm) .
- IR spectroscopy : Key stretches include C-S vibrations (600–700 cm) and Li-S interactions (broad bands near 450 cm). Compare with reference spectra from NIST Chemistry WebBook for validation .
Advanced: What experimental strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Discrepancies in reactivity (e.g., nucleophilicity vs. stability) often arise from solvent effects or trace impurities. To address this:
- Solvent screening : Test reactivity in polar aprotic (THF, DME) vs. nonpolar solvents (toluene) under controlled temperature.
- Impurity profiling : Use ICP-MS to detect trace metals (e.g., Fe, Cu) that may catalyze side reactions .
- Kinetic studies : Employ stopped-flow UV-Vis spectroscopy to monitor reaction intermediates. Compare with computational studies (DFT) to correlate observed reactivity with electronic structure .
Advanced: How can the thermal stability of this compound be systematically evaluated for use in high-temperature reactions?
Methodological Answer:
- DSC/TGA analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert gas (N) to determine decomposition onset temperatures and enthalpy changes .
- Variable-temperature NMR : Monitor structural integrity in solution at elevated temperatures (e.g., 50–100°C). Sudden broadening/disappearance of peaks indicates decomposition.
- Quenching experiments : Add controlled amounts of proton sources (e.g., MeOH) post-heating to quantify unreacted species via titration .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Keep under argon or nitrogen in flame-dried glassware at -20°C. Use molecular sieves (3Å) to absorb residual moisture.
- Handling : Employ Schlenk-line or glovebox techniques for transfers. Avoid exposure to light, which may induce radical pathways.
- Stability testing : Periodically analyze stored samples via NMR and compare with freshly prepared batches to detect degradation (e.g., disulfide formation) .
Advanced: How can computational methods (DFT, MD) guide the design of this compound in asymmetric synthesis?
Methodological Answer:
- DFT calculations : Optimize the geometry of the lithiated species and transition states to predict regioselectivity in reactions. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
- Molecular dynamics (MD) : Simulate solvent interactions to identify solvation shells that stabilize reactive intermediates.
- Docking studies : Model interactions with chiral ligands (e.g., sparteine) to rationalize enantioselectivity in catalytic cycles. Validate predictions with experimental ee values from HPLC or chiral GC .
Basic: What analytical techniques are critical for quantifying this compound in complex reaction mixtures?
Methodological Answer:
- Quantitative NMR : Use a relaxation agent (e.g., Cr(acac)) and external standard (LiCl in DO) for precise lithium quantification .
- Ion chromatography : Separate and quantify ionic byproducts (e.g., Li, S) with conductivity detection.
- Combined GC-MS : For volatile derivatives, derivatize with methyl iodide and analyze via GC-MS with selective ion monitoring (SIM) .
Advanced: How do solvent coordination effects influence the aggregation state of this compound, and what experimental techniques probe this?
Methodological Answer:
- Cryoscopy or vapor pressure osmometry : Measure molecular weight in solution to infer aggregation (e.g., dimer vs. tetramer).
- X-ray crystallography : Resolve solid-state structures to confirm coordination modes (e.g., THF-solvated vs. unsolvated clusters) .
- DOSY NMR : Determine diffusion coefficients to estimate hydrodynamic radii and aggregation numbers in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
